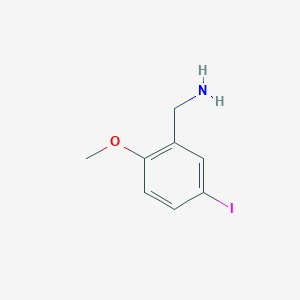

(5-碘-2-甲氧基苯基)甲胺

描述

“(5-Iodo-2-methoxyphenyl)methanamine” is a chemical compound . It is a derivative of the 2C family of compounds, which are known for their potent hallucinogenic properties .

Molecular Structure Analysis

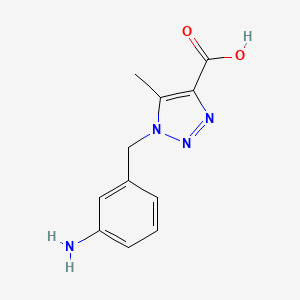

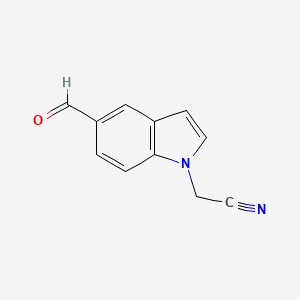

The molecular structure of “(5-Iodo-2-methoxyphenyl)methanamine” consists of a phenyl ring with iodine and methoxy groups at the 5 and 2 positions, respectively, and a methanamine group .Chemical Reactions Analysis

The compound is likely to undergo reactions similar to other 2C family compounds. These reactions could include O-demethylation, hydroxylation, and combinations of these reactions .科学研究应用

神经药理学

(5-碘-2-甲氧基苯基)甲胺: 已被研究其对中枢神经系统的潜在影响。它的结构类似于作用于5-HT2A受体的化合物,该受体在神经传递的调节中起着重要作用。 研究表明,该化合物的衍生物可能由于其在该受体位点的激动剂活性而具有致幻特性 .

毒理学

该化合物已成为毒理学研究的主题,特别是在新精神活性物质的背景下。 它已被用作参考物质,用于使用GC-MS和LC-HR-MS/MS等先进技术检测生物样本(如尿液)中的代谢物 。这些研究对于了解新型精神活性化合物的代谢和潜在毒性作用至关重要。

药物化学

在药物化学中,(5-碘-2-甲氧基苯基)甲胺用作合成更复杂分子的前体或中间体。 它的碘部分使其成为放射性标记的宝贵化合物,这对创建用于诊断医学的成像剂至关重要 .

药物设计

该化合物的结构允许进行修饰,可以导致开发新的治疗剂。它的胺基可用于创建具有潜在药理活性的衍生物。 例如,改变甲氧基的位置或引入额外的官能团可以产生具有不同生物活性的化合物 .

分析化学

在分析化学中,(5-碘-2-甲氧基苯基)甲胺可用作校准仪器的标准品或化学测定中的试剂。 其独特的化学性质,例如其熔点和沸点,使其适用于方法开发和验证 .

化学生物学

该化合物与各种生物靶标相互作用的能力使其成为化学生物学研究的有趣主题。 它可用于研究小分子与蛋白质之间的相互作用,从而深入了解疾病的分子机制 .

材料科学

由于其独特的化学结构,(5-碘-2-甲氧基苯基)甲胺可以探索其在材料科学中的潜在应用。 例如,它可能用于合成有机半导体或作为创建新型聚合物的构建块 .

环境科学

对(5-碘-2-甲氧基苯基)甲胺及其衍生物的环境归宿的研究至关重要。 了解这些化合物如何在各种环境中降解或持续存在可以为安全评估提供信息并指导开发更可持续的化学实践 .

作用机制

Target of Action

It’s structurally similar to 2c drugs, which are known to be potent serotonin 5-ht2a receptor agonists .

Mode of Action

Based on its structural similarity to 2c drugs, it may interact with the serotonin 5-ht2a receptors, leading to various physiological and psychological effects .

Biochemical Pathways

As a potential 5-ht2a receptor agonist, it could influence the serotonin system, which plays a crucial role in mood regulation, sleep, appetite, and other physiological processes .

Pharmacokinetics

Similar compounds are known to be metabolized in the liver, with the metabolites excreted in the urine . The bioavailability of the compound could be influenced by factors such as route of administration, dose, and individual metabolic differences.

Result of Action

As a potential 5-ht2a receptor agonist, it could lead to increased neuronal firing and release of various neurotransmitters . This could result in a range of effects, from changes in mood and perception to more severe neurological effects.

实验室实验的优点和局限性

The advantages of using 5-Iodo-2-methoxyphenyl)methanamine in laboratory experiments include its low cost, its availability, and its high reactivity. Additionally, it is relatively easy to handle and store. However, there are some limitations to using the compound in laboratory experiments. For example, the compound is highly reactive and can cause unwanted side reactions. Additionally, it can be toxic if not handled properly.

未来方向

There are many potential future directions for research related to 5-Iodo-2-methoxyphenyl)methanamine. These include investigating the compound’s potential as a therapeutic agent, studying its mechanism of action at a molecular level, exploring its potential as a catalyst for organic reactions, and evaluating its potential as a synthetic building block. Additionally, further research could be conducted to examine the compound’s toxicity and to explore its potential uses in other applications.

生化分析

Biochemical Properties

(5-Iodo-2-methoxyphenyl)methanamine plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with serotonin receptors, specifically the 5-HT2A receptor, which is a key player in neurotransmission and signal transduction The binding of (5-Iodo-2-methoxyphenyl)methanamine to this receptor can modulate the receptor’s activity, leading to changes in downstream signaling pathways

Cellular Effects

The effects of (5-Iodo-2-methoxyphenyl)methanamine on various cell types and cellular processes are profound. In neuronal cells, it has been shown to influence cell signaling pathways by acting as an agonist at serotonin receptors . This interaction can lead to alterations in gene expression and cellular metabolism, potentially affecting neurotransmitter release and synaptic plasticity. In non-neuronal cells, (5-Iodo-2-methoxyphenyl)methanamine may impact cellular functions such as proliferation and apoptosis, although specific studies are limited.

Molecular Mechanism

At the molecular level, (5-Iodo-2-methoxyphenyl)methanamine exerts its effects primarily through binding interactions with biomolecules. Its binding to the 5-HT2A receptor involves specific interactions with amino acid residues in the receptor’s binding pocket . This binding can induce conformational changes in the receptor, leading to the activation or inhibition of downstream signaling pathways. Additionally, (5-Iodo-2-methoxyphenyl)methanamine may act as an inhibitor or activator of certain enzymes, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (5-Iodo-2-methoxyphenyl)methanamine can vary over time. Studies have shown that the stability of this compound can be influenced by factors such as temperature and pH Over time, (5-Iodo-2-methoxyphenyl)methanamine may undergo degradation, leading to changes in its biochemical activity

Dosage Effects in Animal Models

The effects of (5-Iodo-2-methoxyphenyl)methanamine in animal models are dose-dependent. At lower doses, it may exhibit therapeutic effects by modulating neurotransmitter systems and improving cognitive function . At higher doses, (5-Iodo-2-methoxyphenyl)methanamine can induce toxic effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where a certain dosage level is required to elicit significant biochemical and physiological responses.

Metabolic Pathways

(5-Iodo-2-methoxyphenyl)methanamine is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes play a crucial role in the biotransformation of this compound, leading to the formation of metabolites that can be further processed by the body. The interaction of (5-Iodo-2-methoxyphenyl)methanamine with these enzymes can influence metabolic flux and alter the levels of specific metabolites.

Transport and Distribution

Within cells and tissues, (5-Iodo-2-methoxyphenyl)methanamine is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues. The distribution of (5-Iodo-2-methoxyphenyl)methanamine can impact its biochemical activity and effectiveness in modulating cellular processes.

Subcellular Localization

The subcellular localization of (5-Iodo-2-methoxyphenyl)methanamine is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of (5-Iodo-2-methoxyphenyl)methanamine within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects.

属性

IUPAC Name |

(5-iodo-2-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10INO/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOVHZZTWPMSZNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)I)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652234 | |

| Record name | 1-(5-Iodo-2-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

793695-89-3 | |

| Record name | 5-Iodo-2-methoxybenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=793695-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Iodo-2-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,2-a]pyrimidine-2-carbonyl chloride](/img/structure/B1386536.png)

![4-[(Hexyloxy)methyl]aniline](/img/structure/B1386542.png)